An In-depth Technical Guide to BocNH-PEG8-CH2CH2NH2: A Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to BocNH-PEG8-CH2CH2NH2: A Heterobifunctional Linker for Advanced Bioconjugation
Abstract
This technical guide provides a comprehensive analysis of the heterobifunctional linker, tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate, commonly known as BocNH-PEG8-CH2CH2NH2. We will dissect its molecular architecture, detailing the distinct roles of its three primary components: the acid-labile Boc-protecting group, the hydrophilic octaethylene glycol (PEG8) spacer, and the nucleophilic terminal amine. This guide offers field-proven experimental protocols for the strategic deprotection of the Boc group and subsequent functionalization of the primary amine. Furthermore, we explore its critical applications in modern drug development, with a particular focus on its role in constructing Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile linker in their experimental designs.
Introduction: The Strategic Importance of a Versatile Linker
In the intricate field of targeted therapeutics and bioconjugation, the linker molecule is not merely a passive connector but a critical component that dictates the solubility, stability, pharmacokinetics, and ultimate efficacy of the final construct.[1][2] BocNH-PEG8-CH2CH2NH2 has emerged as an invaluable tool due to its precisely defined, monodisperse structure and its orthogonal reactivity.[3] It is a heterobifunctional linker, meaning it possesses two different reactive groups—a primary amine temporarily masked by a tert-butyloxycarbonyl (Boc) group and a terminal, reactive primary amine. This configuration allows for sequential, controlled conjugation reactions, a necessity for the multi-step synthesis of complex molecules like PROTACs and ADCs.[4][5][6] The central PEG8 chain further imparts favorable physicochemical properties, such as enhanced aqueous solubility and improved in vivo stability, making it a linker of choice in advanced therapeutic design.[2][7][8]
Molecular Structure and Physicochemical Properties
The functionality of BocNH-PEG8-CH2CH2NH2 is best understood by examining its three distinct structural components.
Caption: Workflow for Boc deprotection of the PEG linker.
Detailed Step-by-Step Methodology:
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Preparation: In a clean, dry round-bottom flask, dissolve BocNH-PEG8-CH2CH2NH2 (1 equivalent) in anhydrous dichloromethane (DCM). A typical concentration is 0.1-0.2 M.
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Acid Addition: Under an inert atmosphere (e.g., nitrogen or argon), add trifluoroacetic acid (TFA). A common and effective concentration is 20-50% TFA in DCM (v/v).
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Reaction: Stir the solution at room temperature. The reaction is typically rapid.
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Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed (usually within 30 minutes to 2 hours).
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Work-up: Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the DCM and excess TFA. The resulting product is the amine-PEG-amine as a TFA salt, often a viscous oil. It can be used directly in the next step or purified if necessary.
Trustworthiness Note: The use of anhydrous DCM is critical to prevent water from competing with the deprotection reaction. The TFA salt is often carried forward without neutralization, as the subsequent amine coupling step is typically performed in a basic buffer which will neutralize the salt in situ.
B. Protocol for Amine Functionalization via Amide Bond Formation
Once deprotected, the newly freed amine is ready for conjugation. A common application is coupling it to a molecule containing a carboxylic acid, which is typically pre-activated as an N-hydroxysuccinimide (NHS) ester for efficiency.
Causality: The primary amine is a strong nucleophile that attacks the electrophilic carbonyl carbon of the NHS ester. This results in the formation of a highly stable amide bond and the release of the NHS leaving group. The reaction is most efficient at a slightly basic pH (7.2-8.5), which ensures the amine is deprotonated and thus maximally nucleophilic, while minimizing hydrolysis of the NHS ester. [1][9]
Caption: Experimental workflow for amine-reactive conjugation.
Detailed Step-by-Step Methodology:
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Buffer Preparation: Prepare an amine-free reaction buffer, such as 100 mM sodium phosphate or sodium bicarbonate buffer, at pH 7.2-8.5. [1]Do not use buffers containing primary amines like Tris or glycine, as they will compete in the reaction. [10]2. Reactant Preparation:
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Dissolve the deprotected H2N-PEG8-CH2CH2NH2 (TFA salt) in the reaction buffer. The buffer will neutralize the salt.
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Immediately before use, dissolve the NHS-activated molecule in an anhydrous water-miscible solvent like DMSO or DMF. [1]3. Conjugation Reaction: Add the desired molar excess of the dissolved NHS-activated molecule to the PEG-amine solution. A 1.2 to 5-fold molar excess is a common starting point.
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Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle agitation. [1]5. Quenching & Purification: The reaction can be quenched by adding a small molecule with a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to consume any unreacted NHS ester. The final conjugate is then purified from excess reagents using techniques appropriate for the scale and nature of the product, such as reverse-phase HPLC, size-exclusion chromatography, or dialysis.
Applications in Advanced Drug Development
The unique structure of BocNH-PEG8-CH2CH2NH2 makes it a powerful tool for building complex therapeutic agents.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. [4][5]They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. BocNH-PEG8-CH2CH2NH2 is frequently used in PROTAC synthesis. [4][11]The linker's length and flexibility are critical for allowing the two ligands to bind simultaneously to their respective proteins, forming a stable and productive ternary complex (Target Protein : PROTAC : E3 Ligase). An improperly sized linker can introduce spatial conflict and hinder this complex formation, reducing degradation efficiency. [8]
Caption: Role of the PEG linker in PROTAC ternary complex formation.
Antibody-Drug Conjugates (ADCs)
ADCs are targeted therapies that use a monoclonal antibody to selectively deliver a potent cytotoxic drug to cancer cells. The linker connects the antibody to the drug payload. The inclusion of a hydrophilic PEG8 spacer can significantly improve the physicochemical properties of the ADC, enhancing its aqueous solubility and in vivo stability. [2][8][12]This often leads to a more homogenous product with a better pharmacokinetic profile.
Safety, Handling, and Storage
As a laboratory chemical, proper handling is essential for both user safety and reagent integrity.
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Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat. [13][14][15]Avoid inhalation of vapors and direct contact with skin and eyes. [14][15]* Storage: For long-term stability, store at -20°C. For short-term use, storage at 2-8°C is acceptable. [16][17]The product should be kept in a tightly sealed container, protected from moisture and light to prevent degradation. [4][5]* Stability: The product is stable under recommended storage conditions. [14]Avoid contact with strong oxidizing agents, strong acids, and strong alkalis. [14][15]
Conclusion
BocNH-PEG8-CH2CH2NH2 is a cornerstone of modern bioconjugation chemistry. Its well-defined, monodisperse structure, combined with the orthogonal reactivity of its Boc-protected and free amine termini, provides chemists with precise control over the synthesis of complex biomolecules. The integrated PEG8 spacer is not merely a passive connector but an active contributor to the favorable physicochemical properties of the final conjugate, enhancing solubility and stability. For scientists and researchers in drug development, a thorough understanding of this linker's properties and reaction protocols is fundamental to designing the next generation of targeted therapeutics like PROTACs and ADCs.
References
- Boc-NH-PEG8-CH2CH2NH2 | PROTAC Linker. (n.d.). MedchemExpress.com.
- Assessing the Impact of the PEG8 Linker on the Permeability of PROTACs: A Comparative Guide. (n.d.). Benchchem.
- A Comparative Analysis of Functional Groups for PEG Linkers in Bioconjugation. (n.d.). Benchchem.
- Application Notes and Protocols: Surface Modification with Amine-Reactive PEG Linkers. (n.d.). Benchchem.
- BocNH-PEG8-CH2CH2NH2 CAS#: 1052207-59-6. (n.d.). ChemicalBook.
- PEGylation Chemistry. (n.d.). Creative PEGWorks.
- Boc-PEG-Amine BocNH-PEG8-CH2CH2NH2. (n.d.). PurePEG.
- Boc-NH-PEG8-CH2CH2NH2 | PROTAC linker | CAS# 1052207-59-6. (n.d.). InvivoChem.
- Boc-NH-PEG8-CH2CH2NH2 CAS#: 1052207-59-6. (n.d.). ChemWhat.
- PEG Linkers And Their Applications In Different Fields. (2022). MolecularCloud.
- Overview of PEG Linkers. (n.d.). ChemPep.
- Overview of PEG Linkers & Their Applications. (n.d.). Technology Networks.
- An In-Depth Technical Guide to Boc-NH-PEG8-CH2CH2COOH: Structure, Synthesis, and Applications. (n.d.). Benchchem.
- Boc-PEG, PEG linker, PEG reagent. (n.d.). BroadPharm.
- Instructions for the use of (PEG)n-Amine Reagents. (n.d.). BroadPharm.
- PEG Linkers & Their Applications. (2022). Biopharma PEG.
- Experimental Procedure. (n.d.). The Royal Society of Chemistry.
- Application Note: A Detailed Protocol for the Conjugation of Peptides with Boc-NH-PEG8-CH2CH2COOH. (n.d.). Benchchem.
- Boc-PEG, Boc amine PEG linker, PEG Reagents. (n.d.). AxisPharm.
- Boc-NH-PEG8-CH2CH2NH2 | CAS#1052207-59-6. (n.d.). MedKoo.
- BocNH-PEG8-CH2CH2NH2 CAS#: 1052207-59-6. (n.d.). ChemicalBook.
- Exploring the Synthesis and Applications of Boc-Protected Amino PEG Linkers. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Boc-NH-PEG-NH2 - SAFETY DATA SHEET. (2015). Biochempeg.
- BOC-NH-PEG-NH2 (MW 2000)-SDS. (2025). MedChemExpress.
- Boc-NH-PEG4-CH2CH2NH2|811442-84-9|MSDS. (n.d.). DC Chemicals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]
- 3. chempep.com [chempep.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Boc-NH-PEG8-CH2CH2NH2 | PROTAC linker | CAS# 1052207-59-6 | InvivoChem [invivochem.com]
- 6. nbinno.com [nbinno.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. BocNH-PEG8-CH2CH2NH2 CAS#: 1052207-59-6 [m.chemicalbook.com]
- 12. chemwhat.com [chemwhat.com]
- 13. biochempeg.com [biochempeg.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Boc-NH-PEG4-CH2CH2NH2|811442-84-9|MSDS [dcchemicals.com]
- 16. medkoo.com [medkoo.com]
- 17. BocNH-PEG8-CH2CH2NH2 CAS#: 1052207-59-6 [amp.chemicalbook.com]
